molecular formula C19H24O6 B1237150 (1R,2R,5R,8R,9S,10R,11S,12R,13S)-12,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1(5,8).0(1,10).0(2,8)]heptadecane-9-carboxylic acid CAS No. 32630-92-5

(1R,2R,5R,8R,9S,10R,11S,12R,13S)-12,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1(5,8).0(1,10).0(2,8)]heptadecane-9-carboxylic acid

Cat. No.: B1237150
CAS No.: 32630-92-5
M. Wt: 348.4 g/mol
InChI Key: IGZIQAJJXGRAJF-TXZPEUJSSA-N
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Description

Gibberellin A34 is a lactone, a C19-gibberellin and a gibberellin monocarboxylic acid. It is a conjugate acid of a gibberellin A34(1-).

Scientific Research Applications

Organic Acids and Corrosion

Carboxylic acids, including compounds with complex structures similar to the one , can play a significant role in the corrosion of metals. For instance, organic acids like formic, acetic, propionic, and butyric acids have been found to contribute significantly to rain acidity and can be aggressive toward metals like copper. Research has shown the relative aggressiveness of these acids, providing insights into how similar complex carboxylic acids might interact with metal surfaces in industrial or environmental settings (Bastidas & La Iglesia, 2007).

Anticancer Activity of Carboxylic Acid Derivatives

Derivatives of carboxylic acids, such as norcantharidin analogues, exhibit potential anticancer activities. Norcantharidin itself is a demethylated form of cantharidin with strong anticancer properties and fewer side effects. The development and evaluation of new norcantharidin analogues highlight the therapeutic potential of complex carboxylic acids and their derivatives in cancer treatment (Deng & Tang, 2011).

Biocatalyst Inhibition

Carboxylic acids can act as inhibitors to microbes used in biocatalysis, affecting the production of renewable chemicals. Understanding the impact of these acids on microbes such as E. coli and Saccharomyces cerevisiae helps in devising strategies to engineer more robust microbial strains for industrial bioprocesses (Jarboe et al., 2013).

Mechanism of Action

Gibberellin A34, also known as (1R,2R,5R,8R,9S,10R,11S,12R,13S)-12,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1(5,8).0(1,10).0(2,8)]heptadecane-9-carboxylic acid, is a plant hormone that plays a crucial role in various developmental processes .

Target of Action

The primary targets of Gibberellin A34 are the DELLA transcriptional regulators and the GID1 family of receptors . These targets play a significant role in modulating the formation of stems, leaves, flowers, and the development and ripening of fruit .

Mode of Action

Gibberellin A34 interacts with its targets by binding to the GID1 receptors . This interaction leads to changes in the behavior of the DELLA transcriptional regulators . The molecular mechanism of gibberellin action involves three distinct modes of DELLA action :

Biochemical Pathways

Gibberellin A34 affects the GA biosynthesis and catabolism pathways . These pathways integrate with other signaling pathways to regulate plant growth and development . Gibberellin represses the gene expression of some GA-positive regulators, such as biosynthetic enzymes GA 20oxidase and GA 3oxidase, GID1, and SCARECROW-like3 (SCL3), through the GA signaling pathway .

Pharmacokinetics

It is known that the concentration of gibberellins in plants is very tightly regulated .

Result of Action

The action of Gibberellin A34 results in the modulation of the formation of stems, leaves, and flowers, as well as the development and ripening of fruit . It also influences plant growth, particularly rescuing the growth of dwarf mutants of pea and maize .

Action Environment

Environmental factors, including temperature, mechanical stimulation, abiotic and biotic stress, and the duration, intensity, and quality of light, have all been shown to affect GA biosynthesis and inactivation . These factors act primarily on the expression of the 2-ODD genes .

Biochemical Analysis

Biochemical Properties

(1R,2R,5R,8R,9S,10R,11S,12R,13S)-12,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1(5,8).0(1,10).0(2,8)]heptadecane-9-carboxylic acid: plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or activator depending on the cellular context . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex.

Cellular Effects

The effects of This compound on various cell types are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK signaling pathway, leading to altered gene expression profiles . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to conformational changes that affect enzyme activity . Furthermore, it can influence gene expression by interacting with transcription factors, thereby modulating the transcriptional machinery of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, but it can degrade under extreme pH or temperature conditions . Long-term exposure to this compound in vitro has been associated with sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress . At high doses, it can exhibit toxic effects, including cellular apoptosis and tissue damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound: is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it has been shown to influence the tricarboxylic acid (TCA) cycle by modulating the activity of key enzymes involved in this pathway. This interaction can lead to changes in energy production and overall cellular metabolism.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and molecular weight.

Subcellular Localization

The subcellular localization of This compound is critical for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins . Targeting signals and post-translational modifications play a role in directing the compound to specific subcellular compartments, thereby influencing its biochemical and cellular effects.

Properties

IUPAC Name

(1R,2R,5R,8R,9S,10R,11S,12R,13S)-12,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O6/c1-8-5-18-6-9(8)3-4-11(18)19-7-10(20)14(21)17(2,16(24)25-19)13(19)12(18)15(22)23/h9-14,20-21H,1,3-7H2,2H3,(H,22,23)/t9-,10+,11-,12-,13-,14+,17+,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZIQAJJXGRAJF-TXZPEUJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3C(C45CC(CCC4C3(CC(C1O)O)OC2=O)C(=C)C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12[C@H]3[C@@H]([C@@]45C[C@@H](CC[C@H]4[C@@]3(C[C@@H]([C@@H]1O)O)OC2=O)C(=C)C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32630-92-5
Record name Gibberellin A34
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32630-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,5R,8R,9S,10R,11S,12R,13S)-12,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1(5,8).0(1,10).0(2,8)]heptadecane-9-carboxylic acid
Reactant of Route 2
(1R,2R,5R,8R,9S,10R,11S,12R,13S)-12,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1(5,8).0(1,10).0(2,8)]heptadecane-9-carboxylic acid
Reactant of Route 3
(1R,2R,5R,8R,9S,10R,11S,12R,13S)-12,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1(5,8).0(1,10).0(2,8)]heptadecane-9-carboxylic acid
Reactant of Route 4
(1R,2R,5R,8R,9S,10R,11S,12R,13S)-12,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1(5,8).0(1,10).0(2,8)]heptadecane-9-carboxylic acid
Reactant of Route 5
(1R,2R,5R,8R,9S,10R,11S,12R,13S)-12,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1(5,8).0(1,10).0(2,8)]heptadecane-9-carboxylic acid
Reactant of Route 6
(1R,2R,5R,8R,9S,10R,11S,12R,13S)-12,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1(5,8).0(1,10).0(2,8)]heptadecane-9-carboxylic acid

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